molecular formula C12H11BrN2O B5698342 (4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B5698342
M. Wt: 279.13 g/mol
InChI Key: RUOCNWFJSMLHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic compounds, expanding its utility in synthetic chemistry.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted pyrazole derivatives, while oxidation and reduction could modify the functional groups present in the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

  • (4-bromophenyl)(3,5-dimethyl-1H-pyrazol-3-yl)methanone
  • (4-bromophenyl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
  • (4-bromophenyl)(3,5-dimethyl-1H-pyrazol-5-yl)methanone

Comparison: While these compounds share a similar core structure, the position of the substituents on the pyrazole ring can significantly influence their chemical properties and biological activities. (4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

(4-bromophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOCNWFJSMLHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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